G418

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

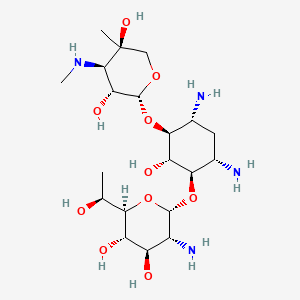

Structure

3D Structure

特性

分子式 |

C20H40N4O10 |

|---|---|

分子量 |

496.6 g/mol |

IUPAC名 |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1 |

InChIキー |

BRZYSWJRSDMWLG-KVXRWBJUSA-N |

異性体SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |

正規SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |

同義語 |

antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of G418 (Geneticin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G418, also known as Geneticin, is a potent aminoglycoside antibiotic widely utilized in molecular biology as a dominant selection agent for eukaryotic cells. Its cytotoxicity is rooted in its ability to disrupt protein synthesis with high specificity. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, its inactivation by resistance enzymes, and the cellular consequences of its activity. Detailed experimental protocols for determining optimal selective concentrations and for characterizing its inhibitory effects are provided, alongside structured data and visual pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. As an aminoglycoside, its primary mechanism involves binding to the ribosomal decoding center, leading to a cascade of translational errors that are ultimately fatal to the cell.

Binding to the 80S Ribosome

In eukaryotic cells, this compound specifically binds to the 80S ribosome. The binding site is located on the small ribosomal subunit (40S) within the A-site, a critical region for decoding messenger RNA (mRNA) codons.[1][2] While a high-resolution crystal structure of this compound bound to the eukaryotic 80S ribosome is not available, extensive structural and biochemical data from related aminoglycosides bound to prokaryotic and eukaryotic ribosomes indicate that it interacts with a conserved region of the ribosomal RNA (rRNA). Key interactions are believed to occur with specific nucleotides in helix 44 of the 18S rRNA, which forms the core of the decoding center.[3][4] This binding is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of this compound and the phosphate backbone and bases of the rRNA.

Disruption of Translational Fidelity

The binding of this compound to the A-site induces a conformational change in the ribosome, which compromises its proofreading capabilities.[2] Normally, the ribosome exhibits high fidelity in matching the incoming aminoacyl-tRNA (aa-tRNA) with the corresponding mRNA codon in the A-site. This compound binding stabilizes a conformation that reduces the accuracy of this process, leading to two primary consequences:

-

Mistranslation: The ribosome is more likely to accept a near-cognate aa-tRNA, resulting in the incorporation of an incorrect amino acid into the growing polypeptide chain. This leads to the synthesis of non-functional or misfolded proteins.

-

Premature Termination: this compound can also induce the ribosome to recognize a sense codon as a stop codon, leading to the premature termination of translation and the production of truncated, non-functional proteins.

Inhibition of Translocation

In addition to affecting translational accuracy, this compound can also inhibit the translocation step of elongation.[1] After the peptide bond is formed, the ribosome must move one codon down the mRNA to allow for the next aa-tRNA to enter the A-site. This compound's interaction with the ribosome can sterically hinder this movement, effectively stalling protein synthesis.

Cellular Stress Responses to this compound

The accumulation of misfolded and truncated proteins, along with stalled ribosomes, triggers potent cellular stress responses. These pathways are designed to mitigate the damage but can ultimately lead to programmed cell death if the stress is overwhelming.

Ribotoxic Stress Response (RSR)

Inhibitors of translation that target the peptidyl transferase center or cause ribosomal stalling are known to activate the Ribotoxic Stress Response (RSR).[5][6] This signaling cascade is initiated by the MAP3K ZAKα, which senses ribosome collisions.[7][8] Activation of ZAKα leads to the phosphorylation and activation of the downstream MAP kinases, JNK and p38.[6] These kinases, in turn, regulate the expression of genes involved in inflammation and apoptosis.

Integrated Stress Response (ISR)

The ISR is a broader cellular stress response that converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9][10] Various cellular stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum stress, can activate different kinases that phosphorylate eIF2α. This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, it also selectively promotes the translation of certain stress-responsive transcripts, such as the transcription factor ATF4, which orchestrates a transcriptional program aimed at restoring homeostasis or inducing apoptosis if the damage is irreparable.[9] While not directly targeting the initiation step, the ribosomal stalling and protein misfolding caused by this compound can indirectly activate the ISR.

Mechanism of Resistance

The widespread use of this compound as a selective agent is made possible by the existence of a specific resistance mechanism. Resistance is conferred by the neomycin resistance gene (neo), commonly derived from the bacterial transposon Tn5.[11][12] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase II (APH(3')II).[12]

APH(3')II inactivates this compound by catalyzing the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the aminoglycoside.[13] This phosphorylation event sterically hinders the binding of this compound to the ribosomal A-site, rendering it unable to inhibit protein synthesis.[13] Cells that have been successfully transfected with a plasmid containing the neo gene can express APH(3')II and thus survive in the presence of this compound, while non-transfected cells will be killed.

Quantitative Data: this compound Working Concentrations

The optimal concentration of this compound for selection varies significantly depending on the cell line, metabolic rate, and growth conditions. It is imperative to determine the minimum concentration that effectively kills non-transfected cells for each new cell line or experimental setup. The following table provides a range of commonly used this compound concentrations for various mammalian cell lines as a starting point for optimization.

| Cell Line | Species | Tissue | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| HEK293 | Human | Kidney | 200 - 800 | 100 - 400 |

| HeLa | Human | Cervix | 200 - 500 | 100 - 250 |

| CHO | Hamster | Ovary | 400 - 1000 | 200 - 500 |

| NIH/3T3 | Mouse | Embryo | 200 - 800 | 100 - 400 |

| COS-7 | Monkey | Kidney | 200 - 500 | 100 - 250 |

| Jurkat | Human | T-lymphocyte | 800 - 1000 | 400 - 500 |

| MCF-7 | Human | Breast | 200 - 600 | 100 - 300 |

Note: These are general guidelines. The optimal concentration must be determined experimentally using a kill curve.[11][12][14][15]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via Kill Curve

A kill curve is a dose-response experiment to determine the minimum concentration of this compound required to kill all non-transfected cells within a specific timeframe (typically 7-14 days).

Materials:

-

Parental (non-transfected) cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL)

-

24-well tissue culture plates

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

-

Sterile PBS

Methodology:

-

Cell Seeding:

-

The day before starting the selection, seed the parental cells into a 24-well plate at a density that will result in approximately 50-70% confluency on the day of this compound addition. For adherent cells, a typical density is 0.8–3.0 x 10^5 cells/mL. For suspension cells, a density of 2.5–5.0 x 10^5 cells/mL is recommended.[16]

-

-

This compound Dilution Series:

-

Prepare a series of this compound dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[16] Prepare enough of each concentration to replace the medium every 2-3 days for the duration of the experiment.

-

-

This compound Treatment:

-

After 24 hours of incubation, aspirate the old medium and replace it with the medium containing the different concentrations of this compound. Culture duplicate wells for each concentration.

-

-

Monitoring Cell Viability:

-

Incubate the plate under standard conditions.

-

Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[16]

-

-

Determining the Optimal Concentration:

-

Continue the experiment for 7 to 14 days.

-

The optimal this compound concentration is the lowest concentration that results in 100% cell death within this timeframe. This concentration will be used for the selection of stably transfected cells.

-

Protocol: In Vitro Translation Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system. Rabbit reticulocyte lysate is a common system as it contains all the necessary components for translation.

Materials:

-

Rabbit Reticulocyte Lysate Kit (commercially available)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

This compound stock solution

-

Amino acid mixture (containing [35S]-methionine for radioactive detection, or a non-radioactive detection system)

-

Nuclease-free water

Methodology:

-

Reaction Setup:

-

On ice, set up a series of microcentrifuge tubes for each this compound concentration to be tested (e.g., 0, 10, 50, 100, 500 µM).

-

To each tube, add the components as recommended by the lysate kit manufacturer. This typically includes the reticulocyte lysate, an amino acid mixture, and the reporter mRNA.

-

Add the corresponding volume of this compound or nuclease-free water (for the control) to each reaction tube.

-

-

Incubation:

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Detection of Protein Synthesis:

-

Radioactive Detection: Stop the reaction and quantify the incorporation of [35S]-methionine into newly synthesized proteins by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Non-Radioactive Detection: If using a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-G418 control.

-

Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

-

Conclusion

This compound is a powerful tool for the selection of genetically modified eukaryotic cells, with a well-defined mechanism of action centered on the inhibition of protein synthesis. By binding to the 80S ribosome, it disrupts translational fidelity and processivity, leading to the production of aberrant proteins and the activation of cellular stress responses that culminate in apoptosis. A thorough understanding of its mechanism, the basis of resistance, and the appropriate experimental procedures for its use are critical for the successful application of this compound in research and development. The protocols and data presented in this guide offer a robust framework for the effective and reproducible use of this important selective antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initiation of a ZAKα-dependent Ribotoxic Stress Response by the Innate Immunity Endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. gentarget.com [gentarget.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. takara.co.kr [takara.co.kr]

G418 Sulfate in Cell Culture: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the mechanism of action of G418 sulfate, a widely used aminoglycoside antibiotic, in the context of mammalian cell culture. Primarily employed as a potent selective agent for establishing stable cell lines, a thorough understanding of its function is critical for successful genetic modification and drug discovery endeavors. This document provides a comprehensive overview of its molecular mechanism, detailed experimental protocols, and the cellular pathways it impacts.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, also known as Geneticin, exerts its cytotoxic effects by targeting the machinery of protein synthesis.[1][2][3] As an aminoglycoside, it binds to the 80S ribosome in eukaryotic cells, the cellular organelle responsible for translating messenger RNA (mRNA) into protein.[1][3] This binding event disrupts the elongation step of polypeptide synthesis, leading to the incorporation of incorrect amino acids and the premature termination of translation.[3] The resulting truncated and non-functional proteins trigger a cascade of cellular stress responses, ultimately leading to cell death in non-resistant cells.

The Neomycin Resistance Gene (neo): A Counteracting Force

Resistance to this compound is conferred by the bacterial neomycin resistance gene (neo).[4] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates this compound through phosphorylation.[4] By transferring a phosphate group to the antibiotic, APH 3' II prevents this compound from binding to the ribosome, thus allowing protein synthesis to proceed normally. Plasmids engineered to contain the neo gene alongside a gene of interest are commonly used in transfection experiments. When these plasmids are successfully integrated into the host cell's genome, the cell gains the ability to survive and proliferate in the presence of this compound.

Quantitative Data: this compound Working Concentrations

The optimal concentration of this compound for selection is highly dependent on the specific cell line, as susceptibility can vary significantly. Therefore, it is imperative to determine the minimum concentration that effectively kills non-transfected cells (the "kill curve") for each new cell line or even new batches of this compound. Below is a table summarizing generally recommended starting concentrations for several commonly used cell lines.

| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| CHO-K1 | 400 - 1000[5] | 200 - 500 |

| HeLa | 400 - 800[2] | 200 - 400 |

| HEK293 | 200 - 800[2] | 100 - 400 |

| NIH/3T3 | 200 - 800 | 100 - 400 |

| Jurkat | 400 - 800[2] | 200 - 400 |

| MCF-7 | 500 - 1000[2] | 250 - 500 |

| PC-3 | 400 - 800 | 200 - 400 |

| HT-1080 | 200 - 500[2] | 100 - 250 |

Experimental Protocols

Determining Optimal this compound Concentration: The Kill Curve

Objective: To determine the lowest concentration of this compound that kills all non-transfected cells within a 7-14 day period.

Methodology:

-

Cell Seeding: Seed the parental (non-transfected) cell line into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.

-

This compound Dilution Series: Prepare a series of this compound concentrations in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.

-

Treatment: The following day, replace the medium in each well with the medium containing the different this compound concentrations. Include a "no this compound" control.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Medium Changes: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.

-

Monitoring Cell Viability: Observe the cells daily using a microscope to assess cell morphology and viability. Cell death is typically characterized by rounding, detachment, and lysis.

-

Endpoint Analysis: After 7-14 days, identify the lowest concentration of this compound that results in 100% cell death. This concentration will be used for the selection of stably transfected cells.

Selection of Stably Transfected Cells

Objective: To select for and isolate a population of cells that have successfully integrated the plasmid containing the gene of interest and the neo resistance gene.

Methodology:

-

Transfection: Transfect the target cell line with the plasmid vector containing the gene of interest and the neo resistance gene using a suitable transfection reagent or method.

-

Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Initiation of Selection: After the recovery period, replace the medium with complete culture medium containing the predetermined optimal concentration of this compound.

-

Selection Period: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. During this time, non-transfected cells will die.

-

Colony Formation: Surviving cells, which are presumably stably transfected, will begin to form distinct colonies. This process can take 1 to 3 weeks.

-

Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.

-

Expansion and Maintenance: Expand the isolated clones in selective medium. Once a stable cell line is established, the concentration of this compound can often be reduced for routine maintenance.

Cellular Signaling and Logical Relationships

The Integrated Stress Response (ISR)

The inhibition of protein synthesis by this compound is a significant cellular stressor that activates a signaling network known as the Integrated Stress Response (ISR).[6][7][8][9][10] The ISR is a conserved pathway that cells use to cope with various stresses that disrupt protein homeostasis.

Caption: Mechanism of this compound action and resistance.

A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation is carried out by one of four stress-sensing kinases. In the case of ribosome stalling caused by drugs like this compound, the primary kinase involved is the Protein Kinase R (PKR).

Caption: this compound-induced Integrated Stress Response pathway.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis, which conserves resources and prevents the accumulation of misfolded proteins. However, the translation of a select group of mRNAs, such as that for the transcription factor ATF4, is paradoxically enhanced. ATF4 then drives the expression of genes involved in amino acid metabolism, antioxidant responses, and, if the stress is too severe or prolonged, apoptosis (programmed cell death).

Experimental Workflow for Stable Cell Line Generation

The process of generating a stable cell line using this compound selection follows a logical and sequential workflow.

Caption: Workflow for generating a stable cell line with this compound.

Storage and Handling of this compound Sulfate

Proper storage and handling of this compound sulfate are crucial to maintain its potency and ensure experimental reproducibility.

-

Powder: this compound sulfate powder should be stored at 2-8°C and protected from moisture.[1]

-

Stock Solutions: Sterile-filtered stock solutions (typically 50 mg/mL in water or HEPES buffer) should be aliquoted and stored at -20°C.[1] Avoid repeated freeze-thaw cycles.

-

Working Solutions: this compound in culture medium is stable for several weeks at 4°C. However, for optimal results, it is recommended to add freshly diluted this compound to the culture medium at each medium change. The half-life of this compound in culture medium at 37°C is approximately 48-72 hours.

Conclusion

This compound sulfate is an indispensable tool in modern cell biology and drug development for the selection of genetically modified cells. Its mechanism of action, centered on the inhibition of protein synthesis, provides a robust method for isolating stably transfected cells expressing a co-selected neomycin resistance gene. A thorough understanding of its mode of action, the cellular stress responses it elicits, and the empirical determination of optimal working concentrations are paramount for the successful generation of stable cell lines for research and therapeutic applications.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. gentarget.com [gentarget.com]

- 3. invivogen.com [invivogen.com]

- 4. astralscientific.com.au [astralscientific.com.au]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

G418 (Geneticin): A Technical Guide on its Mode of Action in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

G418, also known as Geneticin®, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1][2] Structurally similar to gentamicin B1, this compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3][4] Its primary application in research and biotechnology is not as an antimicrobial agent, but as a dominant selectable marker for genetically engineered eukaryotic cells. By introducing a specific resistance gene, researchers can selectively cultivate and isolate cells that have been successfully transfected with a desired genetic construct. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action and the basis for its use in cell selection.

Core Mechanism of Action: Inhibition of Protein Synthesis

The cytotoxic effects of this compound in eukaryotes stem from its ability to disrupt protein synthesis at the ribosomal level. The primary target of this compound is the 80S ribosome , the complex molecular machine responsible for translating messenger RNA (mRNA) into polypeptides.[4][5]

The mechanism proceeds as follows:

-

Binding to the 80S Ribosome: this compound binds to the 80S ribosomal subunit. This interaction is a critical initiating step for its inhibitory effects.

-

Blocking Polypeptide Elongation: The binding of this compound to the ribosome physically obstructs the elongation phase of translation.[1][3][5] This prevents the ribosome from moving along the mRNA transcript, thereby halting the addition of new amino acids to the growing polypeptide chain.

-

Disruption of Proofreading: In addition to blocking elongation, this compound can also interfere with the ribosome's proofreading capabilities, which may lead to the incorporation of incorrect amino acids and the synthesis of non-functional, truncated proteins.[4]

The cumulative effect of this ribosomal interference is a complete shutdown of protein synthesis, leading to metabolic collapse and, ultimately, cell death in susceptible, non-resistant cells.

The Basis of this compound Resistance: Enzymatic Inactivation

The utility of this compound as a selection tool is made possible by a specific resistance mechanism conferred by the neomycin resistance gene (neo).[6] This gene, often derived from bacterial transposons like Tn5 or Tn601, can be incorporated into an expression vector alongside a gene of interest.[2][3]

The resistance mechanism is enzymatic:

-

Expression of APH: Cells successfully transfected with a vector containing the neo gene express the enzyme Aminoglycoside 3'-phosphotransferase (APH 3' II or APH 3' I).[1][3][6]

-

Phosphorylation of this compound: The APH enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule.[3]

-

Inactivation: This covalent modification, known as phosphorylation, sterically hinders this compound from binding to its target site on the 80S ribosome. The resulting phosphorylated this compound has a negligible affinity for the ribosome and is rendered non-toxic to the cell.[3]

This enzymatic detoxification allows cells expressing the neo gene to continue protein synthesis and proliferate in the presence of this compound concentrations that are lethal to non-transfected cells.

Quantitative Data and Working Concentrations

The optimal concentration of this compound required for selection varies significantly depending on the cell type, its metabolic rate, growth conditions, and even the specific batch of the antibiotic.[1] Therefore, it is critical to determine the minimum concentration required to kill non-transfected cells empirically for each cell line through a dose-response experiment, commonly known as a "kill curve".

The following tables provide a summary of generally recommended concentrations.

Table 1: General this compound Working Concentrations by Organism Type

| Organism/Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| Mammalian Cells | 200 - 1000[2][4] | 100 - 200 (or ~50% of selection conc.)[1][2] |

| Plant Cells | 10 - 100[7] | Not typically specified, lower than selection |

| Yeast | 500 - 1000[7] | Not typically specified, lower than selection |

| Bacteria & Algae | ≤ 5[1][3] | Not applicable |

Table 2: Example this compound Selection Concentrations for Specific Mammalian Cell Lines

| Cell Line | Recommended Selection Concentration (µg/mL) |

| HeLa | 400[8] |

| CHO | 400 - 700 |

| HEK293 | 200 - 800 |

| NIH-3T3 | 200 - 800 |

| Jurkat | 400 - 800 |

| MCF-7 | 200 - 1000 |

Note: The ranges in Table 2 are compiled from various supplier recommendations and literature. The optimal concentration for your specific experiment must be determined experimentally.

Key Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Kill Curve Assay)

This protocol is essential for determining the lowest this compound concentration that kills 100% of non-transfected cells within a reasonable timeframe (typically 7-14 days).

Methodology:

-

Cell Seeding: Plate the non-transfected host cell line into a 24-well or 96-well plate at a density that ensures cells are actively dividing and reach 50-80% confluency the next day.[5][9]

-

Adherence: Incubate the cells overnight under standard culture conditions to allow for adherence.

-

Antibiotic Addition: Prepare a series of dilutions of this compound in a complete culture medium. A common range to test for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[5][10] Aspirate the old medium from the cells and replace it with the this compound-containing media. Include a "no antibiotic" control well.

-

Incubation and Observation: Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Medium Replacement: Replenish the selective medium every 2-4 days.[5][6]

-

Endpoint Determination: After 7-14 days, identify the lowest concentration of this compound that resulted in complete cell death.[5][9] This concentration is the optimal dose for stable cell line selection.

References

- 1. Use and Mechanism of Geneticin(this compound)_Chemicalbook [chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. agscientific.com [agscientific.com]

- 6. abo.com.pl [abo.com.pl]

- 7. yeasenbio.com [yeasenbio.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. takara.co.kr [takara.co.kr]

- 10. scribd.com [scribd.com]

The Principle of G418 Selection: A Technical Guide for Stable Cell Line Development

For Researchers, Scientists, and Drug Development Professionals

The generation of stable cell lines is a cornerstone of modern biological research and a critical step in the development of biotherapeutics. This process relies on the introduction of a gene of interest into a host cell line, followed by a selection and isolation process to ensure the desired gene is permanently integrated and expressed. One of the most widely used methods for this selection process is based on the antibiotic G418. This technical guide provides an in-depth exploration of the core principles of this compound selection, detailed experimental protocols, and key data presented for practical application.

The Core Principle: A Tale of Toxicity and Resistance

This compound, also known as Geneticin, is an aminoglycoside antibiotic that is toxic to a wide range of prokaryotic and eukaryotic cells.[1] Its mechanism of action involves the inhibition of protein synthesis. This compound binds to the 80S ribosomal subunit in eukaryotic cells, disrupting the elongation step of polypeptide synthesis and ultimately leading to cell death.

The basis of this compound selection lies in the co-transfection of cells with the gene of interest and a selectable marker gene, most commonly the neomycin resistance gene (neo). The neo gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme effectively neutralizes this compound by transferring a phosphate group from ATP to the antibiotic, a process known as phosphorylation. This modification prevents this compound from binding to the ribosome, thus rendering the cell resistant to its toxic effects.

Therefore, when a population of cells is transfected with a plasmid containing both the gene of interest and the neo gene, only the cells that have successfully integrated the plasmid into their genome will survive and proliferate in a culture medium containing this compound. This allows for the selection and isolation of a stable cell line that expresses the desired gene.

Data Presentation: this compound Concentrations and Experimental Timelines

The optimal concentration of this compound and the timeline for selection are highly dependent on the specific cell line being used. Below are tables summarizing typical this compound concentrations for common cell lines and a sample dataset from a this compound kill curve experiment.

Table 1: Recommended this compound Concentrations for Selection of Common Mammalian Cell Lines

| Cell Line | Typical this compound Selection Concentration (µg/mL) | Typical this compound Maintenance Concentration (µg/mL) |

| HEK293 | 400 - 800 | 200 |

| HeLa | 400 - 1000 | 200 |

| CHO | 400 - 1000 | 200 |

| NIH3T3 | 400 - 800 | 200 |

| A549 | 500 - 1000 | 250 |

| MCF-7 | 400 - 800 | 200 |

Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions.

Table 2: Sample Data from a this compound Kill Curve Experiment on a Hypothetical Mammalian Cell Line

| This compound Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |

| 0 | 100 | 100 | 100 | 100 | 100 |

| 100 | 95 | 80 | 60 | 40 | 20 |

| 200 | 90 | 60 | 30 | 10 | 0 |

| 400 | 80 | 40 | 10 | 0 | 0 |

| 600 | 60 | 20 | 0 | 0 | 0 |

| 800 | 40 | 5 | 0 | 0 | 0 |

| 1000 | 20 | 0 | 0 | 0 | 0 |

In this example, a concentration of 600 µg/mL would be chosen for selection, as it is the lowest concentration that effectively kills all non-resistant cells within a reasonable timeframe.

Experimental Protocols

Determining the Optimal this compound Concentration: The Kill Curve

A critical first step in this compound selection is to determine the minimum concentration of the antibiotic that is lethal to the parental (non-transfected) cell line. This is achieved by performing a kill curve experiment.

Methodology:

-

Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.

-

This compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different this compound concentrations. Include a "no this compound" control.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.

-

Media Changes: Refresh the this compound-containing medium every 2-3 days.

-

Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.

-

Determination of Optimal Concentration: The optimal this compound concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.

Generation of Stable Cell Lines using this compound Selection

Once the optimal this compound concentration is determined, you can proceed with generating the stable cell line.

Methodology:

-

Transfection: Transfect the parental cells with a plasmid vector containing your gene of interest and the neomycin resistance gene (neo). Use a transfection method that is optimized for your cell line.

-

Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without this compound).

-

Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of this compound.

-

Maintenance of Selection: Continue to culture the cells in the this compound-containing medium, replacing the medium every 3-4 days. During this time, non-transfected cells will die off.

-

Isolation of Resistant Colonies: After 2-3 weeks of selection, distinct colonies of resistant cells should become visible.

-

Clonal Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

-

Verification of Expression: Screen the expanded clones to confirm the expression and function of your gene of interest using techniques such as qPCR, Western blotting, or functional assays.

-

Cryopreservation: Once a stable, high-expressing clone is identified, it is crucial to cryopreserve it for long-term storage and future use.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in this compound selection.

References

understanding G418 resistance conferred by neo gene

An In-depth Technical Guide to G418 Resistance Conferred by the neo Gene

Executive Summary: This document provides a comprehensive technical overview of the aminoglycoside antibiotic this compound (Geneticin) and the mechanism of resistance conferred by the neomycin phosphotransferase (neo) gene. It is intended for researchers, scientists, and drug development professionals working in molecular biology and cell culture. This guide details the mechanism of this compound-induced cytotoxicity, the enzymatic inactivation of this compound by the neo gene product, quantitative data for effective selection concentrations, and detailed experimental protocols for the generation and verification of this compound-resistant stable cell lines.

Introduction to this compound (Geneticin)

This compound, also known as Geneticin, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1][2][3] Its structure is similar to other aminoglycosides like gentamicin and neomycin.[1][2][4] In the context of molecular biology, this compound is not used for its antimicrobial properties but as a powerful selective agent for eukaryotic cells.[2][3][5] Following the introduction of a plasmid vector containing both a gene of interest and a this compound resistance marker, this compound is added to the cell culture medium to eliminate cells that have not successfully integrated the vector, thereby allowing for the isolation and propagation of stably transfected cells.[2][3]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2][6] The primary target of this compound in eukaryotic cells is the 80S ribosome.[3][5][6]

The process of inhibition involves several key steps:

-

Ribosomal Binding: this compound binds to the 80S ribosomal subunit.[5][6]

-

Disruption of Elongation: This binding event disrupts the polypeptide elongation step during translation.[1][2][5] It can cause mismatches between the codon on the mRNA and the anticodon on the tRNA, leading to the incorporation of incorrect amino acids and the synthesis of non-functional, truncated proteins.

-

Induction of Cell Death: The accumulation of aberrant proteins and the overall arrest of protein synthesis trigger cellular stress pathways, ultimately leading to cell death. Cells that are actively dividing are more susceptible to the effects of this compound than non-dividing cells.[5]

The neo Gene and this compound Resistance

Resistance to this compound is conferred by the expression of the neomycin resistance gene (neo), originally identified in the bacterial transposon Tn5.[1][2][5] This gene is widely used as a dominant selectable marker in transfection experiments across a vast range of organisms, including bacteria, yeast, plants, and mammalian cells.[7]

The APH(3')II Enzyme

The neo gene encodes the protein Aminoglycoside 3'-Phosphotransferase II (APH(3')II), also referred to as neomycin phosphotransferase II (NPTII).[1][4][7] This enzyme belongs to a class of kinases that can inactivate a range of aminoglycoside antibiotics, including neomycin, kanamycin, and this compound.[4][7][8]

Biochemical Mechanism of Inactivation

The resistance mechanism is a direct enzymatic detoxification of the this compound molecule.

-

Expression: In a successfully transfected cell, the neo gene, integrated into the host genome, is transcribed and translated to produce the APH(3')II enzyme.

-

Phosphorylation: When this compound enters the cell, APH(3')II recognizes and binds to it. The enzyme then catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule.[1]

-

Inactivation: This covalent modification, resulting in 3'-phospho-G418, sterically hinders the antibiotic from binding to its ribosomal target.[1] The phosphorylated this compound has a negligible affinity for the ribosome and is rendered inactive, allowing protein synthesis to proceed normally and ensuring cell survival.[1][9]

Quantitative Data for this compound Selection

The optimal concentration of this compound for selection varies significantly depending on the cell line, its metabolic rate, growth conditions, and the specific activity of the this compound batch.[2][10] Therefore, it is critical to perform a dose-response (kill curve) experiment to determine the minimum concentration that kills all non-transfected cells within a reasonable timeframe (typically 7-10 days).[2][11]

| Cell Type | Selection Conc. (µg/mL) | Maintenance Conc. (µg/mL) | Reference |

| Mammalian Cells (General) | 100 - 2000 | 100 - 500 | [9][10] |

| CHO (Chinese Hamster Ovary) | 400 - 1000 | 200 - 500 | [5][11] |

| HEK293 | 200 - 800 | 100 - 400 | [12] |

| NIH 3T3 | 400 - 800 | 200 - 400 | [1] |

| A549 / PC9 (Lung Cancer) | ~500 | Not specified | [13] |

| Yeast (S. cerevisiae) | 500 - 1000 | Not specified | [9][10] |

| Plant Cells | 10 - 100 | Not specified | [9][10] |

| Bacteria (E. coli) | ~5 | Not specified | [2] |

Note: The concentrations listed are general guidelines. Empirical determination is essential for every new cell line and this compound lot.

Experimental Protocols

The successful generation of a stable cell line using this compound selection involves a multi-step workflow.

Protocol: Determining Optimal this compound Concentration (Kill Curve)

Objective: To find the lowest concentration of this compound that kills 100% of the untransfected parental cells within 7-14 days.

Materials:

-

Parental cell line

-

Complete culture medium

-

This compound stock solution (e.g., 100 mg/mL)

-

24-well or 96-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Seeding: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 20-30% confluency overnight.[10] Prepare at least 8 wells for a range of concentrations and a negative control.

-

Prepare this compound Dilutions: The next day, prepare a series of this compound dilutions in complete culture medium. A typical range for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1400 µg/mL.[2][11]

-

Apply Selective Medium: Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations. One well should receive medium with 0 µg/mL this compound to serve as a positive control for growth.

-

Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

-

Monitor Cell Death: Observe the cells microscopically every 2-3 days. Replace the selective medium every 3-4 days to maintain the antibiotic pressure.[11]

-

Determine Optimal Concentration: Identify the lowest this compound concentration that results in complete cell death within 7-14 days, while the cells in the control well (0 µg/mL) remain healthy and confluent. This concentration will be used for selecting your transfected cells.

Protocol: Generation of Stable Cell Lines

Objective: To transfect cells with a neo-containing plasmid and select for stably integrated clones.

Methodology:

-

Transfection: Seed the parental cells so they reach 80-90% confluency on the day of transfection.[14] Transfect the cells with the plasmid DNA (containing your gene of interest and the neo resistance gene) using your preferred transfection reagent according to the manufacturer's protocol.[14]

-

Recovery: After transfection, allow the cells to grow in non-selective medium for 24-48 hours. This period allows for the expression of the APH(3')II protein to a sufficient level to confer resistance.

-

Initiate Selection: After the recovery period, split the cells into a larger flask or plate and replace the medium with complete culture medium containing the predetermined optimal concentration of this compound.

-

Maintain Selection Pressure: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-transfected cells should die off within the first week.

-

Isolate Resistant Colonies: After 1-3 weeks, discrete, antibiotic-resistant colonies should become visible.[2] These colonies can be isolated using cloning cylinders or by limiting dilution.

-

Expand Clones: Expand each isolated colony into a clonal population in separate plates, maintaining the this compound selection pressure (a lower maintenance concentration, e.g., half the selection concentration, can be used at this stage).[2]

Protocol: Confirmation of Neo Gene Expression (Western Blot)

Objective: To confirm the presence of the NPTII protein in the this compound-resistant clones.

Materials:

-

Cell lysates from resistant clones and the parental cell line

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer (for Western blot)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-NPTII antibody[8]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Protein Extraction: Lyse the expanded clones and the parental cells using RIPA buffer. Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a lane with a protein ladder. Run the gel to separate proteins by size.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-NPTII antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. A band of the correct size for NPTII (~32 kDa) should be present in the lanes for the this compound-resistant clones but absent in the lane for the parental cell line.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Use and Mechanism of Geneticin(this compound)_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. toku-e.com [toku-e.com]

- 5. invivogen.com [invivogen.com]

- 6. agscientific.com [agscientific.com]

- 7. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. yeasenbio.com [yeasenbio.com]

- 10. astralscientific.com.au [astralscientific.com.au]

- 11. m.youtube.com [m.youtube.com]

- 12. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. tedetoifec.online [tedetoifec.online]

- 14. google.com [google.com]

G418: An In-Depth Technical Guide to its Effect on Protein Synthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aminoglycoside antibiotic G418, its mechanism of action in mammalian cells, and its application in the selection of genetically modified cells. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of its effects on protein synthesis and cellular physiology.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, also known as geneticin, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its primary mode of action is the disruption of the elongation step of translation. This compound binds to the 80S ribosome in eukaryotic cells, inducing errors in codon recognition and inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site. This leads to the premature termination of translation and the production of truncated, non-functional proteins, ultimately resulting in cell death.

Resistance to this compound is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates this compound by transferring a phosphate group from ATP to the antibiotic, thereby preventing its binding to the ribosome and allowing protein synthesis to proceed.

Quantitative Data: this compound Working Concentrations

The optimal concentration of this compound for the selection of stable cell lines is highly dependent on the specific cell line, its growth rate, and the efficiency of transfection. Therefore, it is crucial to determine the minimum concentration that effectively kills non-transfected cells (a "kill curve") for each new cell line or experimental condition. The following table provides a general guideline for this compound concentrations used for various mammalian cell lines.

| Cell Line | Host Species | Selection Conc. (µg/mL) | Maintenance Conc. (µg/mL) |

| HEK293 | Human | 200 - 800 | 100 - 400 |

| HeLa | Human | 400 - 1000 | 200 - 500 |

| CHO | Hamster | 400 - 1000 | 200 - 500 |

| NIH3T3 | Mouse | 400 - 800 | 200 - 400 |

| Jurkat | Human | 800 - 1200 | 400 - 600 |

| MCF-7 | Human | 400 - 1000 | 200 - 500 |

| PC-3 | Human | 400 - 800 | 200 - 400 |

| SH-SY5Y | Human | 600 - 1000 | 300 - 500 |

Note: These are approximate ranges and should be optimized for your specific experimental conditions.

Studies have shown that this compound can significantly reduce protein synthesis within hours of treatment. For example, in certain cell lines, a concentration of 500 µg/mL this compound can reduce protein synthesis by 50% within approximately 4 hours.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound sulfate powder

-

Sterile, deionized water or HEPES buffer (1 M, pH 7.3)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Protocol:

-

Weigh the desired amount of this compound sulfate powder in a sterile container.

-

Dissolve the powder in sterile water or HEPES buffer to a final concentration of 50 mg/mL.

-

Ensure complete dissolution by vortexing or gentle agitation.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Determination of Optimal this compound Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of this compound that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).

Materials:

-

Parental (non-transfected) mammalian cell line

-

Complete cell culture medium

-

This compound stock solution (50 mg/mL)

-

24-well or 96-well cell culture plates

-

Trypan blue solution and hemocytometer or automated cell counter

Protocol:

-

Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for at least 7 days.

-

Prepare a series of this compound dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.

-

After the cells have attached (usually overnight), replace the medium with the medium containing the different this compound concentrations. Include a "no this compound" control.

-

Incubate the cells and monitor them daily for signs of toxicity (e.g., rounding, detachment, lysis).

-

Replace the selective medium every 2-3 days.

-

After 7-14 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan blue exclusion, MTT assay).

-

The optimal this compound concentration for selection is the lowest concentration that results in 100% cell death.

Selection and Maintenance of Stable Cell Lines

Materials:

-

Transfected mammalian cells (containing the neo gene)

-

Complete cell culture medium

-

This compound stock solution

-

Optimal this compound selection concentration (determined from the kill curve)

-

Cloning cylinders or limiting dilution supplies

Protocol:

-

Initial Selection: 48-72 hours post-transfection, split the cells into a larger culture vessel with complete medium containing the predetermined optimal selection concentration of this compound.

-

Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-resistant cells will die off over the course of 1-2 weeks.

-

Colony Formation: Resistant cells will begin to form visible colonies.

-

Isolation of Clones: Once colonies are well-established, they can be isolated using one of the following methods:

-

Cloning Cylinders: Place a sterile cloning cylinder, coated with sterile grease, over a single colony. Add a small amount of trypsin to detach the cells within the cylinder and transfer them to a new well.

-

Limiting Dilution: Serially dilute the mixed population of resistant cells to a concentration where, on average, one cell is seeded per well of a 96-well plate.

-

-

Expansion of Clones: Expand the isolated clones in selective medium.

-

Long-term Maintenance: Once a stable cell line is established, the concentration of this compound can often be reduced by half for routine maintenance.

This compound-Induced Cellular Stress and Apoptosis

Prolonged inhibition of protein synthesis by this compound induces significant cellular stress, which can lead to apoptosis (programmed cell death). Two major pathways are implicated in this compound-induced apoptosis: the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.

-

ER Stress: The accumulation of unfolded and misfolded proteins due to translational errors triggers the Unfolded Protein Response (UPR) in the ER. Key sensors of ER stress, such as IRE1 (inositol-requiring enzyme 1), become activated.

-

Mitochondrial Pathway: Chronic ER stress can lead to the release of cytochrome c from the mitochondria into the cytoplasm.[4]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[4] Activated caspases are responsible for the biochemical and morphological changes associated with apoptosis. The transcription factor CHOP (C/EBP homologous protein) is a key player in ER stress-induced apoptosis, promoting the expression of pro-apoptotic proteins.[5][6][7][8]

Experimental Workflow: Assessing Protein Synthesis Inhibition

A common method to assess the rate of global protein synthesis is the SUnSET (Surface Sensing of Translation) technique, which utilizes the antibiotic puromycin.[9] Puromycin is an analog of the 3' end of aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release from the ribosome. The amount of puromycin-labeled proteins can then be quantified by Western blotting using an anti-puromycin antibody.

Protocol Overview:

-

Cell Treatment: Treat cells with this compound for the desired time and concentration.

-

Puromycin Labeling: Add puromycin to the cell culture medium for a short period (e.g., 10-30 minutes) before harvesting.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against puromycin.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the relative rate of protein synthesis. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. By understanding its mechanism of action and employing the detailed protocols provided, users can effectively utilize this compound for the selection of stably transfected mammalian cells and accurately assess its impact on protein synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]

- 6. New insights into the roles of CHOP-induced apoptosis in ER stress [sciengine.com]

- 7. researchgate.net [researchgate.net]

- 8. New insights into the roles of CHOP-induced apoptosis in ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Source and Production of G418: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G418, also known as geneticin, is an aminoglycoside antibiotic widely utilized in molecular biology as a dominant selection agent for eukaryotic cells. Its production, rooted in the fermentation of the actinomycete Micromonospora rhodorangea, involves a series of controlled biosynthetic and downstream processing steps. This technical guide provides a comprehensive overview of the sourcing, production, and quantification of this compound, tailored for professionals in research and drug development. Included are detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this critical research tool.

Source Organism and Fermentation

The primary source of this compound is the filamentous bacterium Micromonospora rhodorangea.[1][2] Production is achieved through submerged fermentation in a nutrient-rich medium.

Isolation and Cultivation of Micromonospora rhodorangea

Micromonospora species are commonly found in soil. A general protocol for their isolation is provided below, which can be adapted for the specific isolation of M. rhodorangea.

Experimental Protocol: Isolation of Micromonospora from Soil

-

Sample Collection: Collect a soil sample from a location of interest.

-

Soil Slurry Preparation: Create a soil slurry by mixing 1 gram of dry soil with 10 mL of sterile distilled water. Vortex the mixture for 2 minutes to ensure thorough suspension of microorganisms.

-

Serial Dilution: Perform a series of 1-in-10 serial dilutions of the soil slurry.

-

Plating: Spread 1 mL of each dilution onto selective agar plates, such as Actinomycetes Isolation Agar or Chitin Agar, supplemented with antifungal agents like cycloheximide (50 µg/mL) and nystatin (50 µg/mL) to inhibit fungal growth.

-

Incubation: Incubate the plates at 25°C for 7 to 14 days.

-

Colony Selection and Purification: Observe the plates for characteristic actinomycete colonies. Select individual colonies and streak them onto fresh glucose yeast extract agar plates to obtain pure cultures.

Fermentation Parameters for this compound Production

Optimal production of this compound is achieved under specific fermentation conditions. While precise industrial parameters are often proprietary, key factors influencing yield have been reported.

| Parameter | Recommended Condition/Value | Source |

| Producing Organism | Micromonospora rhodorangea | [1][2] |

| Inoculum Medium | Beef extract (3 g/L), Tryptose (5 g/L), Yeast extract (5 g/L), Dextrose (1 g/L), Starch (24 g/L), Calcium carbonate (2 g/L) | [1] |

| Production Medium | Soybean-dextrin medium. Extracted soy flour (20 g/L) can enhance titers. | [1] |

| Incubation Temperature | 35°C results in a more rapid and higher total antibiotic yield compared to 28°C. | [1] |

| Incubation Time | Peak antibiotic production occurs between 5 and 7 days. | [1] |

| Inoculum Size | 1% to 10% | [1] |

This compound Biosynthesis

This compound is an intermediate in the biosynthetic pathway of gentamicin, another well-known aminoglycoside.[3][4] The pathway involves a series of enzymatic modifications of a 2-deoxystreptamine (2-DOS) core. The key steps leading to the formation of this compound from the common precursor, gentamicin X2, are catalyzed by a suite of enzymes encoded within the gentamicin biosynthetic gene cluster.

The biosynthesis of this compound from gentamicin X2 involves a C-methylation at the C-6' position, a reaction catalyzed by the radical S-adenosyl-L-methionine (SAM)-dependent enzyme, GenK.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. [논문]Antibiotic G-418, a New Micromonospora -Produced Aminoglycoside with Activity Against Protozoa and Helminths: Fermentation, Isolation, and Preliminary Characterization [scienceon.kisti.re.kr]

- 3. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

G418 Disulfate Salt vs. G418 Sulfate: A Technical Guide for Selection in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of G418, a widely used aminoglycoside antibiotic for the selection of genetically modified cells in research and drug development. It clarifies the nomenclature of this compound disulfate salt and this compound sulfate, details its mechanism of action, and provides structured data and protocols to aid in the successful establishment of stable cell lines.

This compound Disulfate Salt vs. This compound Sulfate: A Clarification

In the context of cell culture and molecular biology, the terms "this compound disulfate salt" and "this compound sulfate" are used interchangeably to refer to the same chemical compound. This is the disulfate salt of this compound, an aminoglycoside antibiotic structurally similar to gentamicin. The chemical formula for this compound is C₂₀H₄₀N₄O₁₀ · 2H₂SO₄.[1] For the purpose of this guide, and in alignment with common laboratory practice, both terms will refer to this same entity, also known by its trade name, Geneticin®.

The quality and efficacy of this compound are determined by its potency, which is the measure of its biological activity. This potency can vary between lots, underscoring the importance of performing a dose-response (kill curve) experiment for each new batch and for each specific cell line.[2][3]

Mechanism of Action and Resistance

This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. It binds to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis and leading to the incorporation of incorrect amino acids, ultimately resulting in cell death.[4]

Resistance to this compound is conferred by the neomycin resistance gene (neo), commonly derived from the bacterial transposon Tn5. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates this compound by phosphorylation. This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed normally in cells that have successfully integrated the neo gene.[5]

Figure 1. Mechanism of this compound action and resistance.

Quantitative Data

The following tables summarize key quantitative data for this compound disulfate salt/sulfate based on information from various suppliers. Note that specific values, particularly potency, can vary by lot.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄ |

| Molecular Weight | 692.71 g/mol [2] |

| Appearance | White to off-white powder[3] |

| Solubility | Soluble in water (up to 100 mg/mL)[6] |

Table 2: Biological and Quality Control Parameters

| Parameter | Typical Specification |

| Potency | ≥720 µg/mg (Dried basis)[6] |

| Purity (HPLC) | ≥90% |

| pH (of solution) | 5.4 - 6.0 |

| Endotoxin Level | Tested and specified on Certificate of Analysis |

Table 3: Recommended Working Concentrations

| Application | Cell Type | Concentration Range |

| Selection | Mammalian Cells | 100 - 2000 µg/mL[7] |

| Maintenance | Mammalian Cells | 200 µg/mL[8] |

| Selection | Bacteria and Algae | ≤ 5 µg/mL[6] |

| Selection | Yeast | 500 - 1000 µg/mL |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound disulfate salt/sulfate powder

-

Cell culture grade water or 1X PBS

-

Sterile syringe filters (0.22 µm)

-

Sterile conical tubes

Procedure:

-

Calculate the amount of solvent needed to achieve the desired stock concentration (e.g., 50 mg/mL). Account for the potency of the specific lot of this compound. For example, if the potency is 750 µg/mg, to make a 50 mg/mL active solution, you would dissolve 66.7 mg of powder per mL of solvent.

-

Aseptically add the calculated volume of sterile water or PBS to the vial of this compound powder.

-

Mix gently by inversion until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 24 months) or at 4°C for short-term storage (up to 6 months).[4]

Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill all non-transfected cells within a specific timeframe (typically 7-14 days).[9]

Materials:

-

Non-transfected host cell line

-

Complete cell culture medium

-

This compound stock solution

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the non-transfected cells into a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-25% confluency).[3]

-

Allow the cells to adhere and recover for 24 hours.

-

Prepare a series of dilutions of this compound in complete culture medium. A typical range to test for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[10]

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no this compound" control.

-

Incubate the plate and observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Replace the this compound-containing medium every 2-3 days.[10]

-

The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.

Figure 2. Workflow for determining the optimal this compound concentration.

Selection of Stably Transfected Cells

Materials:

-

Transfected cells (with a plasmid containing the neo gene)

-

Complete cell culture medium

-

Complete cell culture medium containing the optimal concentration of this compound

-

Cell culture plates/flasks

Procedure:

-

Transfect the host cell line with the plasmid of interest containing the neo resistance gene.

-

Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[7]

-

Passage the cells into fresh culture vessels at a low density (e.g., 1:10 or 1:20 dilution) in medium containing the predetermined optimal concentration of this compound.

-

Continue to culture the cells, replacing the selective medium every 3-4 days.[5]

-

Observe the culture for the death of non-transfected cells and the emergence of resistant colonies (foci). This may take 1-3 weeks.[8]

-

Once distinct colonies are visible, they can be individually isolated using cloning cylinders or by limiting dilution and expanded into clonal populations.

-

Maintain the stably transfected cell lines in a medium containing a lower "maintenance" concentration of this compound (typically half the selection concentration) to ensure continued expression of the resistance gene.[8]

Figure 3. General workflow for the selection of stable cell lines using this compound.

Conclusion

This compound disulfate salt and this compound sulfate are synonymous terms for a critical tool in molecular and cell biology. A thorough understanding of its mechanism of action and the empirical determination of its optimal concentration are paramount for the successful and efficient selection of stably transfected cell lines. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers, scientists, and drug development professionals can effectively employ this compound in their experimental workflows.

References

- 1. mpbio.com [mpbio.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound Kill curve protocol [protocols.io]

- 5. abo.com.pl [abo.com.pl]

- 6. powder, non-animal origin, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 7. knowledge.lonza.com [knowledge.lonza.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. scribd.com [scribd.com]

- 10. takara.co.kr [takara.co.kr]

G418 Geneticin: A Comprehensive Technical Guide

CAS Number: 108321-42-2[1]

Geneticin, also known as G418, is an aminoglycoside antibiotic commonly utilized in molecular biology and cell culture as a selective agent. Its primary function is to select for cells that have been successfully transfected with a plasmid conferring resistance to this compound, typically the neomycin resistance gene (neo). This guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. It binds to the 80S ribosome, leading to mistranslation and ultimately cell death. The neomycin resistance gene encodes an aminoglycoside phosphotransferase that inactivates this compound by phosphorylation, allowing cells expressing this gene to survive in its presence.

Quantitative Data for Cell Culture

The optimal concentration of this compound for selection varies depending on the cell line. It is crucial to determine the minimum concentration required to kill non-transfected cells through a dose-response curve (kill curve) before initiating selection experiments.

| Cell Line | Recommended this compound Concentration (µg/mL) |

| HeLa | 400-800 |

| HEK293 | 400-600 |

| CHO-K1 | 400-1000 |

| NIH/3T3 | 400-800 |

| Jurkat | 400-800 |

Note: These are general recommendations. The optimal concentration should be empirically determined for your specific cell line and experimental conditions.

Experimental Protocols

1. Determining Optimal this compound Concentration (Kill Curve)

This protocol is essential to establish the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe.

Methodology:

-

Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that will not lead to confluence over the course of the experiment.

-

This compound Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).

-

Incubation and Observation: Incubate the cells and observe them daily. Replace the medium with fresh this compound-containing medium every 2-3 days.

-

Data Analysis: Monitor cell viability over 7-14 days. The lowest concentration that results in complete cell death is the optimal concentration for selection.

2. Stable Cell Line Selection

This protocol describes the process of selecting a stable cell line following transfection with a this compound-resistance plasmid.

Methodology:

-

Transfection: Transfect the target cell line with the plasmid containing the neomycin resistance gene.

-

Recovery: Allow the cells to recover for 24-48 hours in non-selective medium.

-

Initiation of Selection: Replace the medium with complete medium containing the predetermined optimal concentration of this compound.

-

Maintenance of Selection: Continue to culture the cells in this compound-containing medium, replacing the medium every 2-3 days.

-

Isolation of Resistant Colonies: Over 1-3 weeks, non-resistant cells will die, and resistant cells will form colonies. Isolate these colonies using cloning cylinders or by limiting dilution.

-

Expansion: Expand the isolated colonies to establish stable, clonal cell lines.

Visualizations

Caption: Mechanism of this compound action and resistance.

Caption: Workflow for stable cell line selection using this compound.

References

Methodological & Application

G418 Selection Protocol for Mammalian Cells: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G418, also known as Geneticin®, is an aminoglycoside antibiotic commonly used in molecular biology and cell culture to select for mammalian cells that have been successfully transfected with a plasmid conferring this compound resistance.[1][2] The resistance is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II) that inactivates this compound by phosphorylation.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in generating stable mammalian cell lines.

Mechanism of Action